molecular formula C16H12FNO3 B4970473 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B4970473
M. Wt: 285.27 g/mol
InChI Key: VVNAGOXDBCDUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, also known as FPhEID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have reported that it can induce apoptosis in cancer cells by activating caspase-3 and -9, which are involved in the regulation of cell death. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its high purity and yield, which makes it easier to obtain and use in experiments. This compound has also been shown to have low toxicity in animal models, which makes it a safer option for experiments. However, one limitation of using this compound is its limited solubility in water, which may make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to understand the mechanism of action of this compound and its effects on cognitive function in animal models. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine the efficacy of this compound in various cancer types and to understand its mechanism of action in cancer cells.

Scientific Research Applications

2-[2-(4-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione has shown potential applications in various scientific fields. It has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory and neuroprotective effects. This compound has shown promising results in reducing inflammation and oxidative stress in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[2-(4-fluorophenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNAGOXDBCDUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

Diethyl azodicarboxylate (1.25 g, 7.20 mmol) was added to a solution of 2-(4-fluorophenoxy)ethanol (1.12 g, 7.20 mmol), isoindoline-1,3-dione (1.06 g, 7.20 mmol) and triphenylphosphine (1.89 g, 7.20 mmol) in tetrahydrofuran (20 ml) at 0° C. The reaction mixture was stirred at room temperature for 17 hours and concentrated in vacuo. The residue was purified by column chromatography (ethyl acetate/petroleum ether: 10/90 to 12.5/87.5) to give 2-(2-(4-fluorophenoxy)ethyl)isoindoline-1,3-dione (1.05 g, 51%) as a white solid: LCMS: 286 [M+1]+.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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